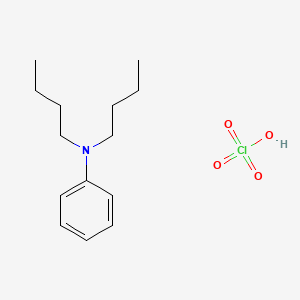
N,N-dibutylaniline;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutylaniline: is an organic compound with the chemical formula C14H23N . It is a derivative of aniline where the hydrogen atoms on the nitrogen are replaced by butyl groups. Perchloric acid is a strong mineral acid with the formula HClO4 . It is known for its highly reactive and oxidizing properties, especially in its anhydrous form .
Preparation Methods
Synthetic Routes and Reaction Conditions:
N,N-Dibutylaniline: can be synthesized through the alkylation of aniline with butyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and butyl bromide or butyl chloride as the alkylating agent.
Perchloric acid: is usually prepared by the reaction of sodium perchlorate with hydrochloric acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form secondary amines or primary amines depending on the reducing agent used.
Substitution: N,N-Dibutylaniline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives of N,N-dibutylaniline.
Reduction: Secondary and primary amines.
Substitution: Nitrated, sulfonated, and halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N-dibutylaniline involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its chemical structure and the nature of the target molecule Perchloric acid exerts its effects through its strong oxidizing properties, which can lead to the oxidation of organic and inorganic compounds .
Comparison with Similar Compounds
N,N-Diisopropylaniline: Similar in structure but with isopropyl groups instead of butyl groups.
N,N-Dimethylaniline: Similar in structure but with methyl groups instead of butyl groups.
N,N-Diethylaniline: Similar in structure but with ethyl groups instead of butyl groups.
Uniqueness:
Properties
CAS No. |
59157-25-4 |
|---|---|
Molecular Formula |
C14H24ClNO4 |
Molecular Weight |
305.80 g/mol |
IUPAC Name |
N,N-dibutylaniline;perchloric acid |
InChI |
InChI=1S/C14H23N.ClHO4/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14;2-1(3,4)5/h7-11H,3-6,12-13H2,1-2H3;(H,2,3,4,5) |
InChI Key |
SWECVVKERGXJMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=CC=C1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















